molecular formula C17H13NO5 B14555815 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-81-6

7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14555815
CAS No.: 62100-81-6
M. Wt: 311.29 g/mol
InChI Key: ODCFLBQULJDSOX-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing heterocycles with significant biological and pharmacological properties. This compound is characterized by its unique structure, which includes methoxy, methyl, nitro, and phenyl substituents on the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of substituted resorcinols with benzylidene malononitriles in the presence of a base such as calcium hydroxide or a catalyst like nitrophenylboronic acid . The reaction is usually carried out in methanol at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products:

Scientific Research Applications

7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

CAS No.

62100-81-6

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

7-methoxy-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C17H13NO5/c1-10-15(19)12-8-9-13(22-2)14(18(20)21)17(12)23-16(10)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

ODCFLBQULJDSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])OC)C3=CC=CC=C3

Origin of Product

United States

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